"3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid" chemical properties
"3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid" chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Formylimidazo[1,5-a]pyridine-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive analysis of a specific, yet sparsely documented derivative: 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid . Due to the limited direct literature on this exact molecule, this document serves as a detailed exploration based on the established chemical principles of its constituent functional groups and the known properties of closely related analogues. We will delve into its inferred physicochemical properties, propose robust synthetic pathways, analyze its chemical reactivity and derivatization potential, predict its spectroscopic signature, and discuss its prospective applications in drug discovery and material science.
Molecular Structure and Inferred Physicochemical Properties
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid incorporates the planar, bicyclic imidazo[1,5-a]pyridine core, functionalized with an electron-withdrawing formyl group at the 3-position and a carboxylic acid at the 1-position. The presence of these functional groups is expected to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions.
The carboxylic acid moiety introduces a site for hydrogen bonding and deprotonation, impacting its solubility and potential for salt formation. The aldehyde group provides a reactive handle for a variety of chemical transformations.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | (Calculated) |
| Molecular Weight | 190.16 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 71.67 Ų | [1] |
| Predicted LogP | 0.845 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Strategic Approaches
While a specific synthesis for 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid has not been published, a highly plausible and efficient route can be designed based on established methodologies for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids.[2]
Proposed Primary Synthetic Pathway
A promising approach involves a multi-step synthesis starting from a suitably substituted 2-(aminomethyl)pyridine derivative.
Caption: Proposed synthetic pathway for 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acylation of 2-(Aminomethyl)pyridine
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Dissolve 2-(aminomethyl)pyridine in an appropriate aprotic solvent (e.g., dichloromethane or THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add an acyl chloride (e.g., chloroacetyl chloride) dropwise while stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
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Work up the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.
Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Core
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Dissolve the N-acyl-2-(aminomethyl)pyridine intermediate in a suitable solvent.
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Add trifluoroacetic anhydride (TFAA) and stir at room temperature. This one-pot treatment is expected to yield a 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediate.[2]
Step 3: Haloform Cleavage to the Carboxylic Acid
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Subject the trifluoro-ethanone intermediate to haloform cleavage conditions.
-
This is typically achieved by treatment with a base such as sodium hydroxide in an aqueous or mixed aqueous/organic solvent system.
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Stir the reaction mixture, possibly with gentle heating, until the cleavage is complete.
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Acidify the reaction mixture to precipitate the imidazo[1,5-a]pyridine-1-carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry.
Step 4: Formylation at the 3-Position
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The C-3 position of the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.[3]
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A Vilsmeier-Haack reaction is a standard method for formylating such electron-rich heterocycles.
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Treat the imidazo[1,5-a]pyridine-1-carboxylic acid with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at a controlled temperature.
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After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize with a base.
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The desired 3-formylimidazo[1,5-a]pyridine-1-carboxylic acid can then be isolated and purified, likely via recrystallization or column chromatography.
Chemical Reactivity and Derivatization Potential
The dual functionality of this molecule makes it a versatile building block for creating diverse chemical libraries.
Caption: Potential derivatization pathways for the title compound.
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Reactions at the Carboxylic Acid (C1): The carboxylic acid can be readily converted into a variety of derivatives. Standard coupling conditions (e.g., with HATU or EDC) can be used to form amides with a wide range of amines. Esterification can be achieved under acidic conditions with alcohols. The carboxylic acid can also be reduced to a primary alcohol.
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Reactions at the Formyl Group (C3): The aldehyde is a versatile functional group. It can undergo reductive amination with primary or secondary amines to introduce diverse side chains. It can be oxidized to a second carboxylic acid group or reduced to a primary alcohol. It is also amenable to nucleophilic additions and condensation reactions, such as the Wittig reaction to form alkenes.
Predicted Spectroscopic and Analytical Data
While experimental spectra are not available, the key features can be predicted based on known data for similar structures, such as 3-formyl-imidazo[1,2-a]pyridines.[4]
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Key Features |
| ¹H NMR | - A sharp singlet for the formyl proton (CHO) at δ ≈ 10.0-10.2 ppm.- A downfield singlet or doublet for the H-8 proton.- A series of multiplets or doublets in the aromatic region (δ ≈ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.- A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O. |
| ¹³C NMR | - A resonance for the formyl carbon (CHO) at δ ≈ 180-185 ppm.- A resonance for the carboxylic acid carbon (COOH) at δ ≈ 160-170 ppm.- Resonances for the carbons of the imidazo[1,5-a]pyridine core in the range of δ ≈ 110-150 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹.- A broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹.- C-H stretching and C=C/C=N stretching bands in the aromatic region. |
| Mass Spectrometry | - A clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 190.16. |
Potential Applications in Medicinal Chemistry and Drug Development
The imidazo[1,5-a]pyridine core is a well-established pharmacophore. Derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[5][6] Specifically, imidazo[1,5-a]pyridine-1-carboxylic acid derivatives have been investigated as key intermediates in the synthesis of kinase inhibitors for cancer therapy and as modulators for central nervous system disorders.[7]
Key Application Areas:
-
Scaffold for Library Synthesis: The two distinct and reactive functional groups on the 3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid scaffold make it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.
-
Kinase Inhibitors: The rigid, heterocyclic structure is well-suited for fitting into the ATP-binding pockets of various kinases. The formyl and carboxylic acid groups can be elaborated to introduce vectors that target specific regions of the kinase active site, potentially leading to potent and selective inhibitors.
-
CNS-Active Agents: The structural similarity of the imidazo[1,5-a]pyridine core to endogenous neurotransmitters suggests its potential for developing agents that modulate CNS receptors.[7]
-
Material Science: The conjugated π-system of the imidazo[1,5-a]pyridine ring, combined with the polar functional groups, could lead to materials with interesting photophysical or electronic properties, potentially for use in organic electronics or as fluorescent probes.[6]
Conclusion
3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid represents a molecule of significant synthetic potential. While direct experimental data remains scarce, a thorough analysis of its structure and the chemistry of related compounds allows for a confident prediction of its properties and reactivity. The strategic placement of two versatile functional groups on a biologically relevant scaffold makes it a highly attractive, yet underexplored, building block. For researchers in drug discovery and materials science, this molecule offers a gateway to novel chemical space and the potential for developing new therapeutic agents and functional materials. Further investigation into the synthesis and characterization of this compound is strongly warranted.
References
- The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition.
- ChemScene. (n.d.). 3-Formylimidazo[1,2-a]pyridine-8-carboxylic acid.
- ResearchGate. (n.d.). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
- MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-3-carboxaldehyde.
- MySkinRecipes. (n.d.). 3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid.
- Benchchem. (n.d.). 3-Methylimidazo[1,5-a]pyridin-1-amine.
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